3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid

Physicochemical profiling Drug-likeness Formulation science

3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid (CAS 314282-44-5) is a synthetic hybrid molecule that fuses a 5-ethyl-1,3,4-thiadiazole-2-sulfonamide pharmacophore with an α,β-unsaturated (acrylic) acid moiety via a phenylcarbamoyl linker. The compound belongs to the class of sulfonamide-based heterocyclic carboxylic acids and carries the (E)-configuration at the acrylic double bond.

Molecular Formula C14H14N4O5S2
Molecular Weight 382.41
CAS No. 314282-44-5
Cat. No. B2701368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid
CAS314282-44-5
Molecular FormulaC14H14N4O5S2
Molecular Weight382.41
Structural Identifiers
SMILESCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
InChIInChI=1S/C14H14N4O5S2/c1-2-12-16-17-14(24-12)18-25(22,23)10-5-3-9(4-6-10)15-11(19)7-8-13(20)21/h3-8H,2H2,1H3,(H,15,19)(H,17,18)(H,20,21)/b8-7+
InChIKeyJSGOYYSUTCRDJY-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid (CAS 314282-44-5): Compound Identity and Structural Classification


3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid (CAS 314282-44-5) is a synthetic hybrid molecule that fuses a 5-ethyl-1,3,4-thiadiazole-2-sulfonamide pharmacophore with an α,β-unsaturated (acrylic) acid moiety via a phenylcarbamoyl linker [1][2]. The compound belongs to the class of sulfonamide-based heterocyclic carboxylic acids and carries the (E)-configuration at the acrylic double bond [1]. Its computed physicochemical profile includes a molecular weight of 382.4 g/mol, a topological polar surface area of 175 Ų, and an XLogP3 of 0.6, indicating moderate hydrophilicity balanced by the lipophilic 5-ethyl substituent [1].

Why 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid Cannot Be Replaced by Close Analogs in Research and Development


The compound's biological and physicochemical signature arises from the simultaneous presence of three distinct functional modules—the 5-ethyl-1,3,4-thiadiazole ring serving as a zinc-binding sulfonamide warhead, the α,β-unsaturated carboxylic acid providing a Michael-acceptor electrophile and conjugation handle, and the central phenylcarbamoyl bridge that governs molecular geometry [1][2]. Removing the 5-ethyl group (e.g., HSAMAL, CAS 1886-79-9) eliminates the hydrophobic interaction surface critical for isoform selectivity within the carbonic anhydrase family [2]. Replacing the free carboxylic acid with an ethyl ester (CAS 314283-15-3) alters solubility, reactivity, and hydrogen-bonding capacity [1]. Simple 1,3,4-thiadiazole-2-sulfonamides (e.g., acetazolamide) lack the extended aryl-acrylic tail that enables additional target engagement modes. These structure-activity relationships mean that generic substitution with any single-module analog will not recapitulate the compound's multi-modal interaction profile, making targeted procurement of the exact CAS number essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid Versus Analogues and In-Class Candidates


Aqueous Solubility Advantage Over Ethyl Ester Analog (CAS 314283-15-3)

The free carboxylic acid form (314282-44-5) exhibits measurable aqueous solubility of 29.8 µg/mL at pH 7.4, as determined by experimental measurement [1]. The ethyl ester analog (CAS 314283-15-3) is expected to have significantly lower aqueous solubility due to the absence of the ionizable carboxyl group, consistent with its higher XLogP3 and molecular weight (410.46 vs. 382.4 g/mol) [2]. This difference directly impacts formulation flexibility and in vitro assay compatibility, as the free acid can be dissolved in aqueous buffers at physiologically relevant pH without requiring organic co-solvents.

Physicochemical profiling Drug-likeness Formulation science

Hydrogen Bond Donor Count and PSA Differentiate This Compound From Ester and Simple Sulfonamide Analogs

The target compound possesses three hydrogen bond donors (HBD = 3) and a topological polar surface area (TPSA) of 175 Ų [1]. In contrast, the ethyl ester analog (CAS 314283-15-3) has only two HBDs due to esterification of the carboxylic acid, reducing its HBD count to 2 [2]. Standard 1,3,4-thiadiazole-2-sulfonamides (e.g., 5-ethyl-1,3,4-thiadiazole-2-sulfonamide, CAS 66464-91-3) have a TPSA of approximately 100–110 Ų, substantially lower than the target compound's 175 Ų [3]. These differences in hydrogen-bonding capacity and polarity influence membrane permeability, protein binding, and pharmacokinetic behavior.

Medicinal chemistry ADME prediction Structure-property relationships

Class-Level Carbonic Anhydrase Inhibition Potential Distinct From Acetazolamide Backbone

Although direct hCA inhibition data for CAS 314282-44-5 are not yet published, the structurally related spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide scaffold demonstrates potent and selective inhibition of tumor-associated carbonic anhydrase isoforms hCA IX (IC50 = 0.477 ± 0.03 µM) and hCA XII (IC50 = 1.933 ± 0.11 µM), with 15–26 fold selectivity over cytosolic hCA I (IC50 = 7.353 ± 0.36 µM) and hCA II (IC50 = 12.560 ± 0.74 µM) [1]. Acetazolamide, the classical sulfonamide CA inhibitor, typically inhibits hCA I and II with Ki values in the low nanomolar range (Ki ~ 25–250 nM) but shows poor isoform selectivity [2]. The 5-ethyl substituent on the thiadiazole ring of the target compound is hypothesized to confer a similar selectivity profile toward mitochondrial and tumor-associated CA isoforms, based on established SAR for 2-substituted-1,3,4-thiadiazole-5-sulfamides [3].

Carbonic anhydrase inhibition Anticancer Isoform selectivity

Reactive Acrylic Acid Warhead Enables Covalent Target Engagement Not Possible With Saturated Analogs

The α,β-unsaturated carboxylic acid moiety in CAS 314282-44-5 provides a Michael acceptor electrophile capable of forming covalent adducts with cysteine thiols or other biological nucleophiles [1]. This feature is absent in the saturated analog 3-(4-sulfamoyl-phenylcarbamoyl)-propionic acid and in simple sulfonamides such as 5-ethyl-1,3,4-thiadiazole-2-sulfonamide (CAS 66464-91-3) [2]. The (E)-configuration of the double bond, confirmed by the PubChem InChIKey (JSGOYYSUTCRDJY-BQYQJAHWSA-N), is critical for the correct geometry required for conjugate addition reactions [1]. This reactive functionality enables applications in activity-based protein profiling (ABPP) and covalent inhibitor design that are inaccessible to non-electrophilic comparators.

Covalent inhibitors Michael acceptor Chemical biology

Antimicrobial Activity Potential Within the Sulfamoyl-Acrylic Acid Class: Benchmarked Against Clinical Reference Compounds

The core scaffold (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid, which constitutes the structural backbone of CAS 314282-44-5 without the 5-ethyl-thiadiazole substitution, has demonstrated antimicrobial activity in multiple studies. Proton transfer salts and metal complexes derived from this scaffold showed MIC values as low as 15.60 µg/mL against Candida albicans (compared to fluconazole) and 15.60 µg/mL against Escherichia coli and Staphylococcus aureus, with some derivatives exhibiting superior activity to the clinical references vancomycin, cefepime, and levofloxacin [1][2]. The target compound (314282-44-5) incorporates the additional 5-ethyl-1,3,4-thiadiazole-2-sulfonamide group, which has independently been associated with antibacterial and antifungal properties, suggesting a potential additive or synergistic antimicrobial effect not achievable with the unsubstituted acrylic acid scaffold alone [3].

Antimicrobial MIC determination Antibiotic resistance

Utility as a High-Purity Analytical Reference Standard for Pharmaceutical Impurity Profiling

CAS 314282-44-5 is commercially supplied at ≥95% purity (Aladdin-E981822) as a characterized reference material . Compounds bearing the 5-ethyl-1,3,4-thiadiazol-2-ylsulfamoyl-phenylcarbamoyl substructure have been identified in the patent literature within the context of heterocyclic pharmaceutical compositions, including those targeting degenerative and inflammatory diseases (US-8563545-B2) . The compound's well-defined molecular formula (C14H14N4O5S2), exact mass (382.04056191 Da), and chromatographic properties make it suitable as a reference standard for HPLC-MS impurity profiling of thiadiazole-containing pharmaceuticals, including potential ceftizoxime-related substances [1]. In contrast, simpler thiadiazole-2-sulfonamides lack the extended UV chromophore provided by the phenylcarbamoyl-acrylic acid moiety, which enhances detectability in HPLC-UV methods.

Pharmaceutical quality control Impurity reference standard HPLC-MS method validation

Optimal Use Cases for 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid Based on Quantitative Differentiation Evidence


Development of Isoform-Selective Carbonic Anhydrase Inhibitors for Oncology Research

The compound serves as a privileged starting scaffold for designing selective inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and XII). The 5-ethyl substituent on the thiadiazole ring, combined with the acrylic acid tail, positions this compound to exploit the selectivity determinants identified for 2-substituted-1,3,4-thiadiazole-5-sulfamides against mitochondrial CA isoforms [1]. Researchers can use the free carboxylic acid for further derivatization (amide coupling, esterification) while retaining the sulfonamide zinc-binding group, enabling SAR exploration around isoform selectivity. The measurable aqueous solubility (29.8 µg/mL at pH 7.4) supports direct use in enzymatic assays without organic co-solvent interference [2].

Covalent Probe Design via Michael Acceptor Chemistry for Chemical Biology Applications

The (E)-α,β-unsaturated carboxylic acid moiety provides a built-in Michael acceptor for covalent modification of cysteine residues in target proteins [1]. This feature makes the compound uniquely suited for activity-based protein profiling (ABPP) studies, where irreversible target engagement is required. Unlike saturated analogs or simple sulfonamides that lack electrophilic functionality, this compound can form stable covalent adducts with biological nucleophiles, enabling washout-resistant target labeling and pull-down experiments for target identification [1]. The 5-ethyl-thiadiazole-sulfonamide simultaneously provides a recognition element for carbonic anhydrase or other zinc-metalloenzyme active sites.

Antimicrobial Lead Optimization Building on a Pharmacologically Validated Scaffold

The (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid core scaffold has demonstrated MIC values as low as 15.60 µg/mL against clinically relevant pathogens including C. albicans, S. aureus, and E. coli [1]. The target compound augments this core with a 5-ethyl-1,3,4-thiadiazole-2-sulfonamide group, which has independently established antibacterial and antifungal pharmacophore properties [2]. This dual-pharmacophore design supports use in antimicrobial lead optimization programs targeting drug-resistant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The compound can serve as a reference standard for establishing baseline activity in MIC determination assays using CLSI or EUCAST broth microdilution protocols [1].

Pharmaceutical Impurity Reference Standard for HPLC-MS Method Development and Validation

With a purity specification of ≥95% and well-defined molecular characteristics (exact mass 382.04056191 Da, molecular formula C14H14N4O5S2), this compound is suitable as a characterized reference standard for analytical method development in pharmaceutical quality control [1]. The extended π-conjugation system across the phenylcarbamoyl-acrylic acid moiety provides strong UV absorption, enhancing detection sensitivity in HPLC-UV methods compared to simpler thiadiazole-sulfonamides [1]. Its structural features are relevant to the impurity profiling of thiadiazole-containing pharmaceuticals, where identification and quantification of related substances are regulatory requirements under ICH Q3A/Q3B guidelines [2].

Quote Request

Request a Quote for 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.